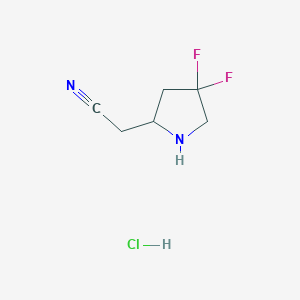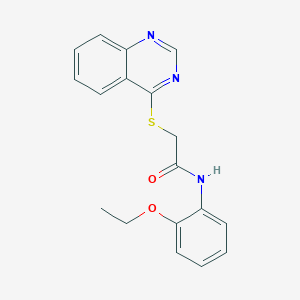![molecular formula C14H13Cl3N2O3 B2819842 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478040-21-0](/img/structure/B2819842.png)
6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 6-[N’-(2,4,6-trichlorophenyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid, has a CAS Number of 478040-21-0 . It has a molecular weight of 363.63 and its IUPAC name is 6-{[2-(2,4,6-trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13Cl3N2O3/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(21)22/h1-2,5-6,8-9,18H,3-4H2,(H,19,20)(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 363.63 . The InChI code provides further information about its molecular structure .Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, starting from a hydrazinyl-pyridine compound, and subjected these compounds to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the potential utility of the chemical structure in developing new bioactive molecules (Flefel et al., 2018).
Antimicrobial and Anti-inflammatory Activities
Research conducted by Karegoudar et al. (2008) explored the antimicrobial and anti-inflammatory activities of some synthesized compounds bearing the trichlorophenyl moiety. This research signifies the compound's role in the development of new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Karegoudar et al., 2008).
Coordination Chemistry and Complex Formation
Meszaros et al. (2011) discussed the synthesis and evaluation of HYNIC (hydrazinonicotinic acid) analogues as bifunctional chelators for technetium, highlighting the chemical's application in radiolabelling and imaging. This underscores its importance in diagnostic medicine and the development of imaging agents (Meszaros et al., 2011).
Crystal Engineering
A study by Arora and Pedireddi (2003) on the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including its characterization by single-crystal X-ray diffraction methods, highlights the compound's utility in crystal engineering and the study of molecular structures (Arora & Pedireddi, 2003).
Synthesis of Novel Complexes
Blagus Garin et al. (2019) detailed the synthesis of a monosubstituted dipicolinic acid hydrazide derivative and its novel Co(III) and Cr(III) complexes, showcasing the compound's application in forming complex compounds with metal ions for potential use in various fields, including catalysis and material science (Blagus Garin et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
6-[(2,4,6-trichloroanilino)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2O3/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(21)22/h1-2,5-6,8-9,18H,3-4H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSZSQVPHABSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)
![6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819760.png)
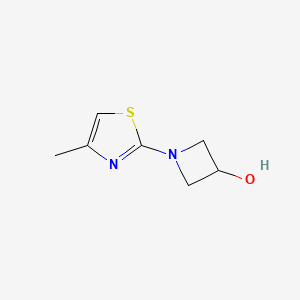
![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)
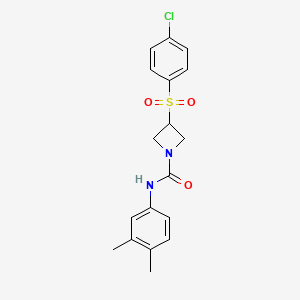
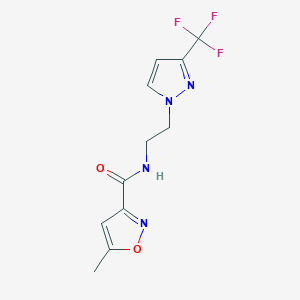
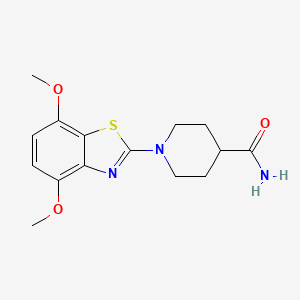
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2819768.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2819772.png)
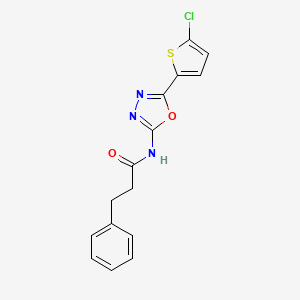
![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)
![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)
